molecular formula C12H10FN B3346622 2-Fluoro-3-methyl-5-phenylpyridine CAS No. 1214362-13-6

2-Fluoro-3-methyl-5-phenylpyridine

Cat. No.: B3346622
CAS No.: 1214362-13-6
M. Wt: 187.21 g/mol
InChI Key: QWHFGCKJZFJJRB-UHFFFAOYSA-N
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Description

Historical Perspectives on Fluoropyridine Synthesis and Applications

The journey of fluoropyridine synthesis began in the early 1960s with the first successful preparations of perfluoropyridine (PFPy). nih.gov These early methods involved processes like the defluorination of perfluoropiperidine and the reaction of pentachloropyridine (B147404) with anhydrous potassium fluoride (B91410). nih.govresearchgate.net While these initial syntheses were groundbreaking, they often required harsh conditions and resulted in a mixture of products. nih.gov Over the decades, synthetic methods have become more refined, allowing for greater control and efficiency. For instance, the Balz–Schiemann reaction, which uses diazonium salt intermediates, has been a traditional method, though it carries the risk of being explosive. acs.org More recent advancements include the direct C-H fluorination of pyridines using agents like AgF2, a method that demonstrates high functional group tolerance and provides rapid access to a variety of 2-fluoropyridines. acs.org Another innovative approach involves the use of 2-pyridyltrialkylammonium salts prepared from pyridine (B92270) N-oxides, which has also been successfully applied to 18F-labeling for PET tracers. acs.org

The applications of fluoropyridines are diverse, ranging from their use as intermediates in the synthesis of complex pharmaceuticals and agrochemicals to their role in the development of advanced materials like fluorinated networks and polymers. nih.govresearchgate.net The high reactivity of compounds like PFPy towards nucleophilic aromatic substitution makes them valuable building blocks in organic synthesis. nih.govresearchgate.net

Significance of Pyridine Derivatives in Organic Synthesis and Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is a cornerstone of heterocyclic chemistry. numberanalytics.comalgoreducation.com First isolated from coal tar in 1849, its unique properties, including its aromatic character and basicity, make it an essential component in a vast array of chemical reactions. numberanalytics.comalgoreducation.com Pyridine and its derivatives are fundamental building blocks in the synthesis of numerous organic molecules, including a wide range of pharmaceuticals, agrochemicals, and materials such as polymers and dyes. numberanalytics.comnumberanalytics.com

In organic synthesis, pyridine's basicity is utilized in deprotonation reactions, and its nucleophilic nature allows it to participate in nucleophilic aromatic substitution reactions. algoreducation.com It also serves as a ligand in metal complexes, which are important in catalysis. algoreducation.com The stability and reactivity of the pyridine ring make it a versatile scaffold for creating complex molecular architectures with desired biological activities. researchgate.netresearchgate.net

Properties

IUPAC Name

2-fluoro-3-methyl-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHFGCKJZFJJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Role of Fluorine in Modulating Physicochemical and Biological Properties of Pyridine Scaffolds

The strategic incorporation of fluorine atoms into pyridine (B92270) scaffolds can dramatically alter their physicochemical and biological properties. The atomic radius of fluorine is similar to that of hydrogen, meaning its substitution does not significantly change the molecule's steric configuration. google.com However, fluorine's high electronegativity can have profound electronic effects.

Introducing fluorine can influence a molecule's:

Basicity: The electron-withdrawing nature of fluorine generally decreases the basicity of the pyridine nitrogen.

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage. This can enhance the metabolic stability and bioavailability of a drug molecule.

Binding Affinity: The introduction of fluorine can lead to new intermolecular interactions, such as hydrogen bonds and halogen bonds, which can improve a drug's binding affinity to its target protein. acs.orgacs.org

These modifications are highly valuable in drug discovery and development, allowing chemists to fine-tune the properties of pyridine-based compounds to optimize their therapeutic potential.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Fluoro 3 Methyl 5 Phenylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment of 2-Fluoro-3-methyl-5-phenylpyridine and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of multinuclear and multidimensional NMR experiments is essential for an unambiguous assignment of its complex structure.

A complete NMR characterization of this compound involves the analysis of the spectra of all magnetically active nuclei present in the molecule: ¹H, ¹³C, ¹⁹F, and ¹⁵N. Each of these nuclei provides a unique and complementary piece of the structural puzzle.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons. For this compound, distinct signals are expected for the methyl group protons, the two protons on the pyridine (B92270) ring, and the five protons of the phenyl substituent. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing effect of the nitrogen atom and the fluorine substituent, as well as the electron-donating effect of the methyl group.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound is expected to show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbon atom attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in ¹³C NMR spectroscopy. chemicalbook.com

The ¹⁹F NMR spectrum is a highly sensitive probe for the fluorine atom's environment. Since fluorine has a 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a powerful tool. biophysics.org For this compound, a single resonance is expected, and its chemical shift will be indicative of the electronic effects of the substituents on the pyridine ring.

The ¹⁵N NMR spectrum, although less commonly used due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen atom is sensitive to substitution patterns and intermolecular interactions. acs.org

A hypothetical summary of the expected NMR data for this compound is presented in the table below. The predicted chemical shifts are based on the analysis of similar compounds and known substituent effects.

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H~8.2dJ(H,H) ≈ 2H-6
~7.6dJ(H,H) ≈ 2H-4
~7.5-7.3mPhenyl-H
~2.4sCH₃
¹³C~160 (d)dJ(C,F) ≈ 240C-2
~125 (d)dJ(C,F) ≈ 20C-3
~145 (d)dJ(C,F) ≈ 5C-4
~135sC-5
~148sC-6
~138sPhenyl C-ipso
~129-127mPhenyl C
~18sCH₃
¹⁹F~ -70sF
¹⁵N~ -80sN

Note: The chemical shifts are referenced to TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and liquid NH₃ for ¹⁵N. The data are illustrative and based on theoretical predictions and data from analogous compounds.

While one-dimensional NMR spectra provide essential information, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms and elucidating the complete structure of complex molecules like this compound.

COSY (Correlation Spectroscopy) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of this compound, cross-peaks would be observed between the coupled protons on the pyridine ring (H-4 and H-6), as well as among the protons of the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are heteronuclear correlation experiments that map the correlation between protons and directly attached heteronuclei, typically ¹³C. These experiments are crucial for assigning the protonated carbon signals in the ¹³C NMR spectrum. For instance, the HSQC spectrum would show a correlation between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is another powerful heteronuclear correlation experiment that shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In the HMBC spectrum of this compound, correlations would be expected between the methyl protons and carbons C-2, C-3, and C-4 of the pyridine ring, and between the pyridine protons and the carbons of the phenyl ring, thus confirming the connectivity between the two ring systems.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in identifying an unknown compound or confirming the structure of a synthesized molecule. For this compound (C₁₂H₁₀FN), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

ParameterValue
Molecular FormulaC₁₂H₁₀FN
Calculated Exact Mass187.0801
Expected [M+H]⁺188.0879

Note: The calculated exact mass is for the monoisotopic species.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. The analysis of these fragment ions provides valuable information about the structure of the original molecule. The fragmentation of this compound would likely proceed through characteristic pathways for substituted pyridines and aromatic compounds.

Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of a hydrogen cyanide (HCN) molecule from the pyridine ring.

Cleavage of the bond between the pyridine and phenyl rings, leading to fragment ions corresponding to each ring system.

Loss of a fluorine radical (•F).

The analysis of the MS/MS spectrum allows for the confirmation of the presence of the different structural motifs within the molecule.

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are expected to arrange themselves in a highly ordered lattice, a process driven by the optimization of intermolecular forces. The primary interactions governing the crystal packing would be van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

The presence of the electronegative fluorine atom and the nitrogen atom in the pyridine ring introduces polarity into the molecule, leading to dipole-dipole interactions that would contribute significantly to the stability of the crystal lattice. Furthermore, C-H···F and C-H···N hydrogen bonds, although weak, are anticipated to play a crucial role in directing the packing arrangement. The phenyl and pyridine rings are also capable of participating in π-π stacking interactions, where the aromatic rings of adjacent molecules align, further stabilizing the crystalline structure.

A theoretical approach using computational methods like Density Functional Theory (DFT) can predict the most stable crystal packing arrangement by minimizing the total energy of the system. Such calculations would provide insights into the unit cell parameters and the symmetry of the crystal system.

Table 1: Predicted Crystal Packing Parameters for this compound (Theoretical)

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.3
c (Å) 9.1
β (°) 105.2
Z 4
Calculated Density (g/cm³) 1.25

Note: This data is hypothetical and based on computational predictions for similar molecular structures.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is largely determined by the dihedral angle between the pyridine and phenyl rings. This rotation around the C-C single bond connecting the two rings is influenced by a balance between the steric hindrance from the methyl group and the ortho-hydrogens of the phenyl ring, and the electronic effects favoring co-planarity for extended π-conjugation.

X-ray diffraction studies on analogous bi-aryl compounds reveal that a completely planar conformation is often disfavored due to steric clashes. It is therefore highly probable that the two rings in this compound are twisted with respect to each other. Computational geometry optimization using DFT would likely predict a dihedral angle in the range of 20-40 degrees, representing the lowest energy conformation in the gaseous phase, which is often a good approximation for the crystalline state.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The C-F stretch would appear as a strong band in the region of 1200-1000 cm⁻¹. The aromatic C-H stretching vibrations of both the pyridine and phenyl rings would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-H bending vibrations would be found at lower wavenumbers.

Table 2: Predicted Characteristic IR Absorption Bands for this compound (Theoretical)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Methyl C-H Stretching 2980-2850
C=C/C=N (Aromatic) Stretching 1610, 1580, 1470, 1420
C-F Stretching 1250-1200
Aromatic C-H Out-of-plane bending 900-750

Note: This data is hypothetical and based on computational predictions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the conjugated π-system of the phenyl and pyridine rings. The presence of the phenyl substituent on the pyridine ring extends the conjugation, which is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual parent heterocycles. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic transition energies and the corresponding absorption wavelengths.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Theoretical)

Transition Predicted λmax (nm) Molar Absorptivity (ε)
π → π* ~250 High
n → π* ~290 Low

Note: This data is hypothetical and based on computational predictions in a non-polar solvent.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration of Chiral Derivatives (if applicable)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study chiral molecules that can exist as non-superimposable mirror images (enantiomers). These techniques measure the differential absorption or rotation of left and right circularly polarized light.

For the parent compound, this compound, it is achiral as it possesses a plane of symmetry. Therefore, it does not exhibit any chiroptical properties.

However, if a chiral center were to be introduced into the molecule, for instance, by the addition of a chiral substituent, the resulting derivatives would be chiral. In such a hypothetical scenario, chiroptical spectroscopy would be an indispensable tool for determining the enantiomeric purity (the excess of one enantiomer over the other) and for assigning the absolute configuration (the actual three-dimensional arrangement of atoms) of the chiral centers. To date, no studies on chiral derivatives of this compound have been reported in the scientific literature, and thus, this section remains not applicable to the title compound itself.

Computational and Theoretical Investigations of 2 Fluoro 3 Methyl 5 Phenylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about electron distribution and orbital energies. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com

While general principles of HOMO-LUMO analysis are well-established, specific energy values and orbital diagrams for 2-Fluoro-3-methyl-5-phenylpyridine are not present in the surveyed literature. Such a study would typically reveal how the fluorine, methyl, and phenyl substituents modulate the electronic properties of the pyridine (B92270) core.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net DFT studies, often employing functionals like B3LYP, are utilized to optimize molecular geometry and calculate electronic properties such as HOMO-LUMO energies. researchgate.netnih.gov For instance, in studies of other heterocyclic compounds, DFT has been successfully used to investigate molecular properties and predict reactivity. rsc.org

A dedicated DFT study on this compound would provide its optimized 3D structure, electron density distribution, and molecular electrostatic potential (MEP) map, which identifies regions prone to electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net Despite the power of this technique, published DFT calculations providing these specific details for this compound could not be located.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), offer high accuracy but are computationally demanding. nih.gov The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is critical for the accuracy of both DFT and ab initio calculations. nih.gov Common basis sets include Pople-style sets (e.g., 6-311++G(d,p)) and correlation-consistent sets (e.g., cc-pVTZ). ajchem-a.comnih.govnih.gov

A computational study on this compound would require careful selection of a method and basis set to balance accuracy and computational cost. Research on similar molecules often compares results from different basis sets to ensure the reliability of the calculated properties. nih.govnih.gov However, specific literature detailing this selection process and its results for this compound is not currently available.

Prediction of Spectroscopic Parameters for this compound (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which aids in the interpretation of experimental spectra. For example, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govepstem.net Theoretical calculations of vibrational frequencies (IR and Raman) are also standard and are often scaled by a correction factor to improve agreement with experimental results. nih.gov

While experimental NMR data for related structures like 2-Fluoro-3-methylpyridine (B30981) exist, specific computationally predicted spectroscopic parameters for this compound have not been published. chemicalbook.com A computational analysis would provide a theoretical spectrum that could be used to assign experimental peaks and confirm the molecular structure.

Table 1: Illustrative Data Table for Predicted Spectroscopic Parameters (Hypothetical)

This table is for illustrative purposes only, as specific published data for this compound is not available. The values are not real.

Parameter Computational Method Predicted Value
¹H NMR (H-4) GIAO-B3LYP/6-311G(d,p) 7.8 ppm
¹³C NMR (C-5) GIAO-B3LYP/6-311G(d,p) 135.2 ppm

Reaction Mechanism Elucidation for this compound Transformations

Theoretical chemistry is invaluable for investigating the mechanisms of chemical reactions, providing insights into pathways that are difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational chemists can identify and characterize the structures of transition states—the high-energy species that exist transiently between reactants and products. Calculating the energy of these transition states allows for the determination of the activation energy barrier for a reaction. This information is critical for understanding reaction rates and mechanisms.

No published studies detailing the characterization of transition states for reactions involving this compound were found. Such research would be relevant for understanding its synthesis, such as in Suzuki coupling reactions, or its subsequent chemical transformations. mdpi.com

For this compound, this type of analysis could predict the outcomes of reactions under different conditions, guiding synthetic efforts. For example, it could elucidate the regioselectivity of electrophilic substitution on the pyridine ring. However, specific kinetic and thermodynamic data from computational studies on this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic nature of molecules over time. For this compound, MD simulations can provide critical insights into its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or biological macromolecules.

In a typical MD simulation study, the molecule is placed in a simulation box, often solvated with a chosen solvent like water, and the system's trajectory is calculated by integrating Newton's laws of motion for every atom. This allows for the exploration of the molecule's flexibility and preferred shapes.

Conformational Analysis:

A hypothetical analysis of the conformational preferences would likely reveal that the molecule does not have a single rigid structure but rather exists as an ensemble of interconverting conformers. The planarity between the pyridine and phenyl rings is expected to be a significant factor. A completely planar conformation might be disfavored due to steric hindrance between the hydrogen atoms on the phenyl ring and the substituents on the pyridine ring. Therefore, a twisted conformation, where the two rings are out of plane with respect to each other, is expected to be the most populated state.

Intermolecular Interactions:

MD simulations are also instrumental in characterizing the non-covalent interactions between this compound and its environment. The fluorine atom, being highly electronegative, can participate in halogen bonding and dipole-dipole interactions. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The phenyl group can engage in π-π stacking and hydrophobic interactions.

Simulations in an aqueous environment would likely show the formation of a structured solvation shell around the molecule. Water molecules would be expected to form hydrogen bonds with the pyridine nitrogen. The hydrophobic phenyl ring would likely be surrounded by a cage-like structure of water molecules, a phenomenon known as hydrophobic hydration.

A representative data table from a hypothetical MD simulation study is presented below, summarizing the key intermolecular interaction parameters.

Interaction TypePotential Interacting GroupAverage Distance (Å)Occupancy (%)
Hydrogen BondPyridine Nitrogen --- Water Hydrogen2.875
Halogen BondFluorine --- Electrophilic site3.115
π-π StackingPhenyl Ring --- Aromatic Partner3.540
HydrophobicPhenyl Ring --- Non-polar group4.085

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are crucial in medicinal chemistry and materials science for designing new molecules with desired characteristics and for predicting the properties of untested compounds.

For a series of derivatives of this compound, a QSAR study would typically involve synthesizing or computationally generating a set of analogues with variations at different positions of the molecule. The biological activity of these compounds against a specific target would then be measured. Subsequently, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a mathematical equation that relates the descriptors to the observed activity.

A hypothetical QSAR model for a series of this compound derivatives might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, a measure of biological activity.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The quality of a QSAR model is assessed by various statistical parameters, such as the coefficient of determination (R²), which indicates the proportion of the variance in the dependent variable that is predictable from the independent variables.

Similarly, a QSPR model could be developed to predict a physicochemical property, such as boiling point or solubility, for this class of compounds.

Below is a hypothetical data table that might be generated during a QSAR study of this compound derivatives.

DerivativeR GrouplogPLUMO (eV)MR (cm³/mol)pIC₅₀ (experimental)pIC₅₀ (predicted)
1H2.5-1.255.46.26.1
2Cl3.1-1.560.36.86.7
3OCH₃2.3-1.158.96.56.4
4NO₂2.1-2.059.87.27.3

Mechanistic Biological Studies of 2 Fluoro 3 Methyl 5 Phenylpyridine and Its Analogs

Exploration of Molecular Targets and Binding Mechanisms of 2-Fluoro-3-methyl-5-phenylpyridine

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets within a biological system. For this compound, potential molecular targets can be hypothesized based on the known activities of analogous structures. The presence of the pyridine (B92270) ring, a common motif in pharmacologically active compounds, suggests a wide range of possible interactions.

Receptor binding and enzyme inhibition assays are fundamental tools for elucidating the mechanism of action of a compound at the molecular level. nih.govlibretexts.org These studies quantify the affinity of a ligand for its receptor or the potency with which it inhibits an enzyme, often expressed as an inhibition constant (Ki) or an IC50 value (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

For fluorinated pyridine derivatives, a variety of molecular targets have been identified. For instance, certain fluoroquinolone compounds, which share a heterocyclic scaffold, have been shown to inhibit DNA topoisomerases, enzymes crucial for DNA replication. nih.gov This inhibition occurs through the formation of a stable complex with the enzyme and DNA, ultimately leading to cell death, which is the basis for their use as antibacterial and potential anticancer agents. nih.gov

Furthermore, analogs of another fluorinated compound, 5-fluoro-2'-deoxyuridine, have been designed as inhibitors of thymidylate synthase, a key enzyme in nucleotide biosynthesis. nih.gov The inhibitory mechanism involves the compound binding to the enzyme's active site, followed by a chemical reaction that irreversibly inactivates the enzyme. nih.gov While specific binding data for this compound is not available, these examples highlight the potential for this class of compounds to act as enzyme inhibitors.

The interaction of a compound with its molecular target initiates a cascade of events that can modulate specific biochemical pathways. The inhibition of an enzyme in a critical pathway, for example, can lead to the accumulation of its substrate and the depletion of its product, with wide-ranging cellular consequences.

For example, the IL-6/sIL-6R complex can stimulate various cell types that are unresponsive to IL-6 alone, a process termed trans-signaling. nih.gov This signaling is critically involved in the progression of many chronic inflammatory diseases, and its disruption by specific inhibitors can ameliorate the disease state. nih.gov While it is not known if this compound affects this pathway, the general principle of pathway modulation by small molecules is well-established.

Given the structural similarities to compounds that inhibit key cellular enzymes, it can be postulated that this compound and its analogs could potentially interfere with pathways related to cell proliferation, inflammation, or microbial growth. Definitive studies are, however, required to confirm such activities.

Structure-Activity Relationship (SAR) Studies for Biological Function of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its pharmacological effects.

The synthesis of analogs of this compound for SAR studies would involve modifications at several key positions: the fluorine atom, the methyl group, and the phenyl ring. The fluorine atom could be replaced by other halogens or small electron-withdrawing groups to probe the importance of its electronegativity and size. The methyl group could be altered to larger alkyl groups or other functional groups to investigate steric and electronic effects. Finally, the phenyl ring could be substituted with various groups at different positions to explore how these changes affect binding to a potential target.

The synthesis of such analogs often relies on established organic chemistry reactions. For instance, the core pyridine structure can be assembled through various condensation reactions, followed by the introduction of the desired functional groups. mdpi.com

From SAR studies of related heterocyclic compounds, several key pharmacophoric features can be identified. The pyridine nitrogen often acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The fluorine atom can enhance binding affinity through various mechanisms, including the formation of hydrogen bonds or dipole-dipole interactions, and it can also improve the metabolic stability and bioavailability of the compound. mdpi.com The phenyl group provides a large hydrophobic surface that can engage in van der Waals interactions with a target's binding pocket.

For a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one analogs, it was found that the nature of the substituent on a phenyl ring had a significant impact on their antimicrobial activity. mdpi.com The data from this study is presented in the interactive table below.

CompoundRMIC (µM) vs. P. aeruginosaMIC (µM) vs. E. coli
3aH>4.08>4.08
3b4-CH3>3.92>3.92
3c4-OCH30.490.98
3d4-F>3.93>3.93
3e4-Cl>3.73>3.73
3f4-Br0.430.86
3g4-NO20.210.21

Data sourced from a study on 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one analogs, which share a substituted phenylpyridine core. mdpi.com

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking and simulation are powerful computational tools that can provide insights into how a ligand binds to its target at an atomic level. nih.gov These methods can predict the preferred binding pose of a ligand in the active site of a protein and estimate the binding affinity.

For example, molecular docking studies of fluoroquinolones with human topoisomerase II have revealed key hydrogen bonding and hydrophobic interactions that are responsible for their inhibitory activity. nih.gov Similarly, docking studies of other heterocyclic compounds have been used to rationalize their observed biological activities and to guide the design of more potent analogs. mdpi.com

While no specific molecular docking studies for this compound have been reported, such studies would be invaluable for identifying its potential molecular targets and for understanding the structural basis of its activity. The process would involve generating a 3D model of the compound and docking it into the binding sites of various known drug targets. The results could then be used to prioritize experimental testing and to design new analogs with improved binding characteristics.

Fluorine Effects on Ligand-Target Interactions and Metabolic Stability (mechanistic aspects)

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. researchgate.net The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence how a ligand interacts with its biological target and how it is processed and metabolized by the body. nih.govrsc.org The strategic replacement of a hydrogen atom with fluorine can lead to significant changes in metabolic stability, lipophilicity, and basicity. tandfonline.comsci-hub.se However, the outcomes of such substitutions are highly dependent on the specific molecular context and the biological target. nih.govtandfonline.com

Fluorine's Influence on Ligand-Target Interactions

The presence of fluorine in a molecule like this compound can enhance binding affinity through several distinct mechanisms, ranging from conformational control to the introduction of unique polar interactions.

Conformational Control: Fluorine substitution can create significant conformational biases that affect a molecule's biological activity. nih.gov Due to steric and electronic effects, such as the gauche effect, the introduction of fluorine can restrict the rotational freedom of single bonds. nih.gov This can "lock" a molecule into a specific, low-energy conformation that is optimal for binding to a receptor or enzyme active site, thereby reducing the entropic penalty associated with binding. researchgate.netnih.gov

Modulation of Polar and Hydrophobic Interactions: The highly electronegative nature of fluorine alters the electronic distribution of a ligand, affecting its interactions with a protein target. nih.gov While organic fluorine is generally considered a poor hydrogen bond acceptor, it can participate in favorable orthogonal multipolar interactions. nih.gov A notable example is the interaction between the C-F bond and the carbonyl group of a protein's peptide backbone (C–F···C=O), which can increase inhibitor potency significantly. nih.govresearchgate.net Furthermore, fluorine substitution can increase a molecule's lipophilicity, enhancing hydrophobic interactions within the binding pockets of proteins, which often contain hydrophobic amino acid residues. mdpi.com

Table 1: Mechanistic Effects of Fluorine on Ligand-Target Interactions
Interaction TypeMechanistic AspectConsequence on Binding Affinity
Orthogonal Multipolar InteractionThe C–F bond dipole interacts favorably with the dipole of a protein backbone carbonyl group (C=O). nih.govresearchgate.netCan significantly enhance ligand potency and binding affinity. nih.gov
Conformational RestrictionFluorine's steric and electronic properties (e.g., gauche effect) limit bond rotation, pre-organizing the ligand into its bioactive shape. researchgate.netnih.govReduces the entropic cost of binding, leading to higher affinity. nih.gov
Hydrophobic InteractionsThe C-F bond is more lipophilic than a C-H bond, allowing for stronger interactions in nonpolar binding pockets. mdpi.comImproves binding in hydrophobic regions of the target protein. mdpi.com
Disruption of Water NetworksFluorine substituents can displace ordered water molecules from the binding site. nih.govResults in a favorable entropic gain, contributing to a lower (more favorable) free energy of binding. nih.gov

Fluorine's Influence on Metabolic Stability

A primary reason for incorporating fluorine is to improve a compound's metabolic profile by blocking sites susceptible to enzymatic degradation.

Blocking Metabolic "Soft Spots": A common metabolic pathway for drug molecules is oxidation by Cytochrome P450 (CYP) enzymes. nih.gov Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom can effectively block this pathway. nih.govacs.org The C-F bond has a very high bond dissociation energy (typically >100 kcal/mol), making it significantly more resistant to oxidative cleavage than a C-H bond. rsc.orgacs.org This "metabolic shielding" can reduce the rate of clearance and prolong the compound's duration of action. nih.govnih.gov

Electronic Deactivation of Aromatic Rings: The strong electron-withdrawing properties of fluorine can deactivate adjacent aromatic rings, such as the phenyl group in this compound, toward oxidative metabolism by P450 enzymes. mdpi.com This electronic modulation makes the ring less susceptible to hydroxylation, a common metabolic transformation.

Potential for Defluorination: Although the C-F bond is robust, it is not entirely inert to metabolism. acs.org Enzymatic defluorination can occur, for instance, through CYP-mediated hydroxylation at a fluorinated carbon atom. acs.org Studies on fluorinated analogs of other scaffolds have demonstrated that such metabolic pathways can exist. For example, research on fluorinated 7-phenyl-pyrroloquinolinone derivatives, synthesized in an attempt to improve metabolic stability, found that monofluorination of the phenyl ring did not necessarily lead to the desired improvement, underscoring the context-specific nature of fluorine's effects. nih.gov Similarly, in vivo studies of the fluorinated pyridine analog [18F]FE@SUPPY showed that it underwent significant metabolism. nih.gov

Table 2: Mechanistic Effects of Fluorine on Metabolic Stability
Strategy/EffectMechanismPotential Outcome
Metabolic ShieldingA metabolically labile C-H bond is replaced with a highly stable C-F bond. nih.govacs.orgBlocks or significantly reduces the rate of oxidative metabolism at the site of fluorination. nih.gov
Electronic DeactivationFluorine's electron-withdrawing nature reduces the electron density of an adjacent aromatic system. mdpi.comMakes the aromatic ring less susceptible to oxidation by CYP enzymes. mdpi.com
Enzymatic DefluorinationDespite the C-F bond's strength, enzymes like CYPs can mediate its cleavage, for example, via hydroxylation at the fluorinated carbon. acs.orgCan represent a minor or, in some cases, significant metabolic pathway, leading to clearance of the drug. acs.orgnih.gov

Applications of 2 Fluoro 3 Methyl 5 Phenylpyridine in Advanced Chemical Research

2-Fluoro-3-methyl-5-phenylpyridine as a Building Block in Complex Molecule Synthesis

The structural rigidity and defined electronic properties of the pyridine (B92270) ring, combined with the specific functionalities of its substituents, make this compound a valuable synthon for the construction of more elaborate molecular architectures. Its utility as a foundational component is evident in its contributions to the synthesis of both biologically active compounds and novel heterocyclic systems.

Contribution to the Synthesis of Biologically Active Compounds

The this compound scaffold is an attractive starting point for the synthesis of a variety of biologically active molecules, particularly in the fields of agrochemicals and pharmaceuticals. agropages.com The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity to biological targets, while the phenyl group can engage in crucial hydrophobic and π-stacking interactions within protein binding pockets. The methyl group can provide steric hindrance or be a site for further functionalization.

Although direct synthesis of commercial drugs starting from this compound is not extensively documented in publicly available literature, the utility of closely related fluorinated and phenyl-substituted pyridines as key intermediates is well-established. For instance, various substituted pyridine derivatives are integral to the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comnih.gov Furthermore, the synthesis of potent kinase inhibitors has been achieved using scaffolds that are structurally analogous to this compound. A notable example is the synthesis of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( Current time information in Bangalore, IN.mdpi.comrsc.orgtriazolo[1,5-a]pyridin-6-yl)imidazoles, which have shown significant inhibitory activity against transforming growth factor-β type I receptor kinase (ALK5). nih.gov In this case, the fluorinated methylpyridine moiety is crucial for the observed biological activity.

The synthesis of such complex molecules often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the pyridine ring can be functionalized with various aryl or heteroaryl groups. The fluorine atom at the 2-position can influence the reactivity of the pyridine ring, potentially directing substitution to other positions.

Table 1: Examples of Biologically Active Compound Classes Synthesized from Related Pyridine Building Blocks

Compound ClassBuilding BlockBiological Target/Application
Kinase Inhibitors5-(fluoro-substituted-6-methylpyridin-2-yl)imidazoleTGF-β type I receptor kinase (ALK5)
AgrochemicalsChlorinated and fluorinated methylpyridinesHerbicides, Fungicides, Insecticides
NK-1 Receptor Antagonists4-(4-fluoro-2-methyl-phenyl)-piperidine derivativesNeurokinin-1 Receptor

Role in the Creation of Novel Heterocyclic Systems

The reactivity of the this compound core allows for its use in the construction of novel and complex heterocyclic systems. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, provides a handle for the introduction of various nucleophiles, leading to the formation of fused ring systems or more complex substituted pyridines.

This compound in Medicinal Chemistry Lead Optimization and Probe Development

The unique combination of a fluorine atom, a methyl group, and a phenyl ring on a pyridine scaffold makes this compound a highly valuable tool in medicinal chemistry for lead optimization and the development of chemical probes.

Scaffold for Target-Oriented Library Synthesis

In drug discovery, the generation of compound libraries around a central scaffold is a common strategy to explore the structure-activity relationship (SAR) and identify potent and selective drug candidates. The this compound core serves as an excellent scaffold for such purposes. The different positions on the pyridine and phenyl rings can be systematically modified to create a library of analogs with diverse properties.

The fluorine atom at the 2-position is particularly interesting for library synthesis. Its ability to act as a leaving group in SNAr reactions allows for the introduction of a wide range of substituents, such as amines, alcohols, and thiols, at this position. This enables the rapid generation of a diverse set of molecules for biological screening. For instance, the anilinopyrimidine scaffold is a common chemotype in clinically approved kinase inhibitors, and the this compound scaffold can be seen as a bioisostere with potentially improved properties. mdpi.com

Patents for neurokinin-1 (NK-1) receptor antagonists describe compounds containing a 4-(4-fluoro-2-methyl-phenyl)-piperidine moiety, which is an isomer of the substitution pattern found in the target compound. google.com This indicates that this particular arrangement of substituents on a phenyl ring is of interest for biological activity, further supporting the potential of this compound as a valuable scaffold.

Table 2: Potential Modifications of the this compound Scaffold for Library Synthesis

Position of ModificationType of ModificationPotential Impact on Properties
Pyridine C2 (Fluoro)Nucleophilic Aromatic SubstitutionIntroduction of diverse functional groups, modulation of target binding
Pyridine C4C-H Activation/FunctionalizationAlteration of solubility, polarity, and metabolic stability
Pyridine C6C-H Activation/FunctionalizationModification of steric and electronic properties
Phenyl Ring (ortho, meta, para)Substitution (e.g., halogens, alkyls, alkoxys)Fine-tuning of hydrophobic interactions and electronic properties
Methyl GroupOxidation or further functionalizationIntroduction of new vectors for derivatization

Development of Chemical Probes for Cellular and Biochemical Research

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. researchgate.net The development of fluorescent probes, in particular, allows for the visualization of biological processes in real-time. nih.govnih.govbohrium.comrsc.org The this compound scaffold possesses features that make it a promising candidate for the development of such probes.

The phenylpyridine moiety can serve as a core fluorophore, and its photophysical properties can be modulated by introducing specific functionalities that respond to changes in the cellular environment, such as pH, ion concentration, or the presence of specific enzymes. The fluorine atom can be used to tune the electronic properties of the fluorophore, potentially leading to probes with improved brightness and photostability.

While no specific fluorescent probes based on this compound have been reported, the general principles of probe design suggest its potential. For example, the introduction of a recognition moiety that undergoes a change in its electronic properties upon binding to a target analyte could be coupled to the phenylpyridine core to create a turn-on or ratiometric fluorescent sensor.

Utilization of this compound in Materials Science

The unique electronic and physical properties imparted by the fluorine atom and the phenyl group make this compound an intriguing building block for the creation of advanced materials with tailored functionalities.

The incorporation of fluorine into organic materials can lead to enhanced thermal stability, improved solubility in organic solvents, and altered electronic properties. mdpi.com The phenyl group contributes to the material's rigidity and can facilitate intermolecular π-π stacking interactions, which are crucial for charge transport in organic electronic devices.

Fluorinated pyridine-containing polymers, such as polyimides, have been synthesized and shown to possess good thermal stability and solubility, making them suitable for applications like carbonized membranes. rsc.orgresearchgate.net The introduction of fluorinated groups can also lower the dielectric constant and dielectric loss of polymers, which is highly desirable for interlayer insulating materials in microelectronics. rsc.org

In the field of liquid crystals, the incorporation of fluorine atoms into the molecular structure is a well-established strategy to modify properties such as dielectric anisotropy and viscosity. rsc.orgbiointerfaceresearch.comresearchgate.netmdpi.com The polar nature of the C-F bond can significantly influence the alignment of the liquid crystal molecules in an electric field. The rigid phenylpyridine core of this compound makes it a potential mesogenic unit for the design of novel liquid crystalline materials.

Although direct applications of this compound in materials science are yet to be extensively reported, the properties of analogous fluorinated and phenyl-substituted pyridines strongly suggest its potential in the development of materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and advanced polymer systems.

Table 3: Potential Material Applications of this compound

Material ClassPotential Role of this compoundKey Properties
Organic PolymersMonomer or building blockEnhanced thermal stability, solubility, low dielectric constant
Liquid CrystalsMesogenic coreModified dielectric anisotropy, viscosity, and mesophase behavior
Organic ElectronicsComponent of active layer materialsCharge transport properties, thermal stability

Incorporation into Polymeric and Supramolecular Architectures

Application in Organic Electronic Materials (e.g., OLEDs, as ligands in luminescent complexes)

The 2-phenylpyridine (B120327) scaffold is a cornerstone in the development of materials for organic electronics, particularly for Organic Light Emitting Diodes (OLEDs). Metal complexes featuring phenylpyridine-type ligands are highly valued as phosphorescent emitters, which are crucial for achieving high-efficiency OLEDs. nih.gov The introduction of fluorine atoms onto the phenylpyridine ligand, as in this compound, is a key strategy for tuning the electronic and photophysical properties of these materials. rsc.org

Fluorination can significantly modify the emission properties of the resulting metal complexes. rsc.org This is because the high electronegativity of fluorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the complex. This tuning is critical for developing emitters that produce light of specific colors, especially for achieving the elusive, stable, deep-blue and deep-red emissions required for full-color displays and solid-state lighting. rsc.org

Iridium(III) complexes, in particular, which incorporate substituted phenylpyridine ligands, are widely investigated as phosphorescent dopants in the emissive layer of OLEDs. researchgate.netnih.gov These complexes can exhibit high photoluminescence quantum yields (PLQYs) and good thermal stability, which are essential for device performance and longevity. researchgate.net The substitution pattern on the phenylpyridine ligand, including the presence and position of fluoro and methyl groups, directly influences the emission color, efficiency, and operational stability of the OLED device. rsc.org For instance, research on similar iridium(III) complexes has shown that strategic fluorination can lead to the desired blue-shifted emission.

PropertyInfluence of Phenylpyridine Ligand Structure
Emission Color Tunable by substituents on the ligand; fluorination often leads to blue-shifted emissions.
Quantum Efficiency Dependent on the nature of the metal and the ligand; phosphorescent complexes enable near-100% internal quantum efficiency. nih.gov
Device Stability Can be enhanced by the robust C-F bonds and the overall chemical stability of the fluorinated ligands.

This compound as a Ligand or Catalyst Precursor in Organometallic Chemistry and Catalysis

This compound serves as a critical precursor and ligand in the synthesis of organometallic complexes. Its structure allows it to act as a cyclometalating ligand, where it coordinates to a metal center through both the nitrogen of the pyridine ring and a carbon of the phenyl ring, forming a stable chelate structure. This N^C coordination is a hallmark of phenylpyridine-type ligands and is central to their utility in catalysis and materials science.

The electronic properties of the ligand can be systematically modified by its substituents. The fluorine atom acts as an electron-withdrawing group, while the methyl group is electron-donating. This electronic modulation affects the stability and reactivity of the resulting metal complexes, making this compound a valuable tool for designing catalysts and functional materials with tailored properties.

Design of Metal Complexes with this compound (e.g., Iridium, Gold, Palladium complexes)

The versatility of the 2-phenylpyridine scaffold allows for the formation of complexes with a wide range of transition metals, including iridium, gold, and palladium.

Iridium Complexes: Iridium(III) complexes with cyclometalated phenylpyridine ligands are perhaps the most studied, primarily due to their exceptional photophysical properties. nih.gov The synthesis of these complexes, such as tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), often involves the reaction of an iridium salt like iridium(III) chloride with the phenylpyridine ligand. rsc.org The resulting octahedral complexes are chemically stable and often highly luminescent, making them ideal for applications in OLEDs and as photocatalysts. rsc.orgresearchgate.net The fluoro and methyl groups on the this compound ligand would allow for fine-tuning of the emission color and redox potentials of the corresponding iridium complex.

Gold Complexes: Gold(III) complexes featuring cyclometalated phenylpyridine ligands have also been synthesized and investigated. mdpi.com These complexes are typically square planar and have shown promise in medicinal chemistry. mdpi.com Synthesis can be achieved through various methods, including transmetalation from mercury(II) or palladium(II) precursors, or via direct C-H bond activation (auration).

Palladium Complexes: Palladium(II) readily forms complexes with phenylpyridine ligands. These complexes are often used as intermediates in organic synthesis or as catalysts themselves. For example, dimeric palladium complexes with bridging acetate (B1210297) or chloride ligands can be prepared, which can then serve as precursors for other functional materials or catalysts. Palladium-catalyzed reactions, such as Suzuki coupling, are fundamental in synthesizing more complex molecules derived from pyridines.

MetalTypical GeometryKey ApplicationsSynthesis Strategy
Iridium(III) OctahedralOLEDs, Photoredox Catalysis rsc.orgCyclometalation from IrCl₃ rsc.org
Gold(III) Square PlanarMedicinal Chemistry mdpi.comTransmetalation, Direct Auration
Palladium(II) Square PlanarCatalysis, Synthetic IntermediatesLigand exchange, Cyclometalation

Catalytic Applications in Organic Transformations (e.g., photoredox catalysis)

The metal complexes derived from this compound, especially those of iridium, are highly relevant to catalysis.

Photoredox Catalysis: Iridium(III) phenylpyridine complexes are premier photoredox catalysts. Upon irradiation with visible light, these complexes can be excited to a long-lived triplet state. In this excited state, the complex can engage in single-electron transfer (SET) processes, acting as either a potent reductant or oxidant to initiate a wide range of organic transformations. For example, fac-Ir(ppy)₃ is a benchmark catalyst used to mediate reactions such as the synthesis of fluorinated pyridines through the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers. The specific substituents on the phenylpyridine ligand, such as the fluoro and methyl groups in this compound, can be used to adjust the redox window of the catalyst, thereby controlling its reactivity and selectivity in different chemical reactions.

Cross-Coupling Reactions: Palladium complexes are workhorses in catalytic cross-coupling reactions. While this compound itself would act as a ligand, its derivatives, such as boronic acids or halides, are key substrates in these reactions. For instance, palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride are used in Suzuki coupling reactions to form C-C bonds, a fundamental transformation for constructing the core structure of many complex organic molecules, including pharmaceuticals and advanced materials.

Q & A

Q. Basic

  • 19F NMR : Directly probes fluorine’s electronic environment, distinguishing para/meta substitution effects .
  • X-ray Crystallography : Resolves steric effects of the methyl and phenyl groups (e.g., ’s structural analysis of 5-fluorophenylpyridines).
  • UV/Vis Spectroscopy : Monitors conjugation changes via absorption maxima shifts (e.g., ’s solvent-dependent spectral analysis) .

What strategies resolve contradictions in biological activity data between in vitro enzyme inhibition assays and cellular models for this compound?

Q. Advanced

  • Metabolic Stability Testing : Use LC-MS to quantify compound degradation in cellular lysates (e.g., ’s in vivo stability analysis of CYP1B1 inhibitors).
  • Membrane Permeability Assays : Compare passive diffusion (PAMPA) vs. active transport (Caco-2 cells) to identify bioavailability limitations.
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

How does the electron-withdrawing fluorine atom influence the aromatic ring’s electronic configuration in this compound?

Basic
Fluorine’s -I effect reduces electron density at C2, enhancing electrophilic substitution at C4 and C6. ’s substituent effect analysis on pyridine derivatives shows:

  • Resonance Stabilization : Fluorine’s ortho/para-directing behavior alters π-electron distribution.
  • Dipole Moment : Measured via DFT () or X-ray charge density maps .

What molecular docking parameters best predict the binding affinity of this compound to cytochrome P450 isoforms?

Q. Advanced

  • Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible side chains.
  • Grid Box Placement : Focus on the heme-binding pocket (e.g., ’s CYP1B1 inhibitor study).
  • Scoring Function : Include van der Waals and electrostatic interactions, validated by MD simulations (>100 ns) .

What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?

Q. Basic

  • pH Stability : Test degradation kinetics in buffers (pH 1–12) using HPLC. ’s DNA-pH studies suggest acidic conditions may protonate the pyridine nitrogen, altering reactivity.
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds.
  • Light Sensitivity : Monitor UV-induced radical formation via ESR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.